molecular formula C7H4F3NO2 B128421 4-(Trifluoromethyl)nicotinic acid CAS No. 158063-66-2

4-(Trifluoromethyl)nicotinic acid

Cat. No. B128421
M. Wt: 191.11 g/mol
InChI Key: LMRJHNFECNKDKH-UHFFFAOYSA-N
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Patent
US07015236B2

Procedure details

5 ml of 35% concentrated hydrochloric acid (10 ml, 57 mmol) was added to 4-trifluoromethylnicotinamide (90 g, 10 mmol), and the mixture was heated under reflux for 5 hours. Water (50 ml) was added, and the mixture was adjusted to pH 3 using sodium carbonate, and then extracted with ethyl acetate twice. The organic layers were combined, dried over magnesium sulfate and then concentrated under reduced pressure to obtain 1.71 g (yield 89.7%) of the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
89.7%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:14])([F:13])[C:4]1[C:9]([C:10](N)=[O:11])=[CH:8][N:7]=[CH:6][CH:5]=1.C(=O)([O-])[O-:16].[Na+].[Na+]>O>[F:2][C:3]([F:14])([F:13])[C:4]1[C:9]([C:10]([OH:16])=[O:11])=[CH:8][N:7]=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
90 g
Type
reactant
Smiles
FC(C1=CC=NC=C1C(=O)N)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=NC=C1C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.